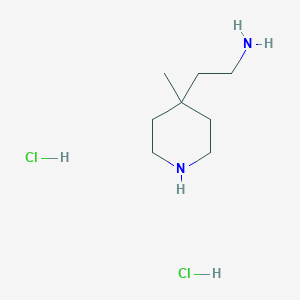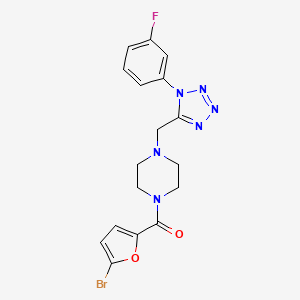![molecular formula C16H14FN7O B2577183 6-fluoro-N-metil-N-(1-{[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)-1,3-benzoxazol-2-amina CAS No. 2199211-12-4](/img/structure/B2577183.png)
6-fluoro-N-metil-N-(1-{[1,2,4]triazolo[4,3-b]piridazin-6-il}azetidin-3-il)-1,3-benzoxazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C16H14FN7O and its molecular weight is 339.334. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto tiene una estructura similar a los derivados de N-sustituidos 6-fluoro-3-(piperidin-4-il)-1,2-benzoxazol, que se ha encontrado que exhiben actividad antibacteriana . Estos derivados se han sintetizado utilizando ácido piperidina-4-carboxílico, 1,3-difluorobenceno y varios derivados halogenados . Uno de los compuestos mostró efecto antibacteriano contra Staphylococcus aureus (MTCC 3160) a una concentración de 50 μg por pocillo .
Propiedades Anticancerígenas
El compuesto puede tener propiedades anticancerígenas potenciales. Compuestos similares, como los derivados de 3-trifluorometil-5,6-dihidro-[1,2,4]triazolo pirazina, se han sintetizado y evaluado eficazmente por sus propiedades anticancerígenas . Los compuestos resultantes se evaluaron por su acción antiproliferativa contra dos líneas celulares de cáncer de colon humano (líneas celulares de cáncer de colon HCT-116 y HT-29) .
Aplicaciones Antidepresivas
La estructura del compuesto es similar a la de los derivados de isoxazol, que se ha encontrado que exhiben actividad antidepresiva . El isoxazol es uno de los andamios estructurales básicos en muchos fármacos farmacológicamente activos .
Aplicaciones Antipsicóticas
Los derivados de isoxazol, que comparten una estructura similar con el compuesto, se ha encontrado que exhiben actividad antipsicótica . Estos derivados se utilizan en muchos fármacos farmacológicamente activos .
Aplicaciones Antihistamínicas
Los derivados de isoxazol, que comparten una estructura similar con el compuesto, se ha encontrado que exhiben actividad antihistamínica . Estos derivados se utilizan en muchos fármacos farmacológicamente activos .
Aplicaciones Antifúngicas
Los derivados de isoxazol, que comparten una estructura similar con el compuesto, se ha encontrado que exhiben actividad antifúngica . Estos derivados se utilizan en muchos fármacos farmacológicamente activos .
Aplicaciones Antioxidantes
Los derivados de isoxazol, que comparten una estructura similar con el compuesto, se ha encontrado que exhiben actividad antioxidante . Estos derivados se utilizan en muchos fármacos farmacológicamente activos .
Aplicaciones Antiinflamatorias
Los derivados de isoxazol, que comparten una estructura similar con el compuesto, se ha encontrado que exhiben actividad antiinflamatoria . Estos derivados se utilizan en muchos fármacos farmacológicamente activos .
Propiedades
IUPAC Name |
6-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN7O/c1-22(16-19-12-3-2-10(17)6-13(12)25-16)11-7-23(8-11)15-5-4-14-20-18-9-24(14)21-15/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRNVWRBGVECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=C(O4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
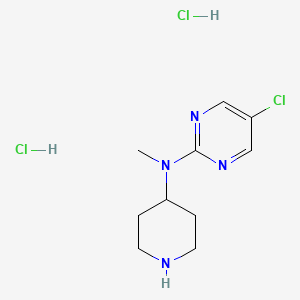
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
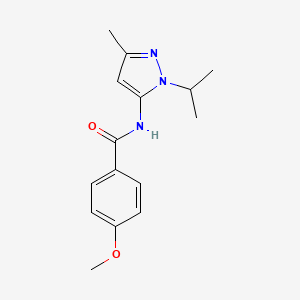
![N-(3-chloro-4-methoxyphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2577105.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
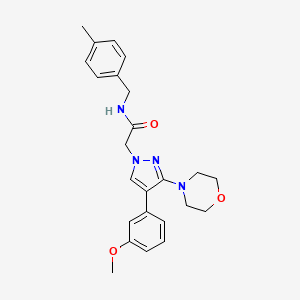


![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)

